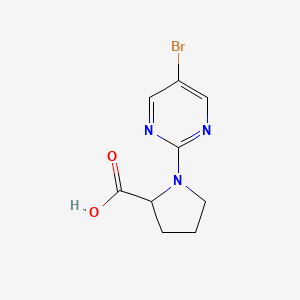

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid” is a complex organic molecule that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a bromopyrimidine group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The bromopyrimidine group is a heterocyclic aromatic organic compound that contains a pyrimidine ring which is substituted by a bromine atom .Scientific Research Applications

- Energy Transfer and Emission : Compounds containing 5-bromopyrimidine-2-carboxylic acid have been used in constructing bimetallic complexes that demonstrate efficient energy transfer and sensitized near-infrared emission. These findings have implications in photophysics and materials science .

- Stereochemistry and Biological Activity : The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates. Researchers study how different configurations affect binding to enantioselective proteins .

- Raw Material and Intermediate : 5-Bromopyrimidine-2-carboxylic acid serves as an important raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuffs .

- Inhibitory Activity : Researchers evaluate derivatives of this compound for their inhibitory activity against specific enzymes or receptors. For example, 3-chloro-1-aryl pyrrolidine-2,5-diones were tested for their inhibitory effects on carbonic anhydrase isoenzymes .

Photophysics and Materials Science

Drug Discovery and Medicinal Chemistry

Organic Synthesis

Biological Assays and Target Identification

Future Directions

The future directions in the study and application of “1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid” and similar compounds likely involve the design of new pyrrolidine compounds with different biological profiles . The versatility of the pyrrolidine scaffold makes it a promising area for future research in drug discovery .

properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c10-6-4-11-9(12-5-6)13-3-1-2-7(13)8(14)15/h4-5,7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRPBXHVVATYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-YL)pyrrolidine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2421211.png)

![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

![2-cyano-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B2421214.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide](/img/structure/B2421216.png)

![2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)

![N-(2,5-dimethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2421225.png)